Sarcodonin G Sarcodonin G Sarcodonin G is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1851598
InChI: InChI=1S/C20H28O3/c1-13(11-21)15-6-7-19(2)8-9-20(3)16(18(15)19)5-4-14(12-22)10-17(20)23/h4,12-13,16,21H,5-11H2,1-3H3/t13-,16-,19-,20-/m1/s1
SMILES:
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol

Sarcodonin G

CAS No.:

Cat. No.: VC1851598

Molecular Formula: C20H28O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Sarcodonin G -

Specification

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
IUPAC Name (3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde
Standard InChI InChI=1S/C20H28O3/c1-13(11-21)15-6-7-19(2)8-9-20(3)16(18(15)19)5-4-14(12-22)10-17(20)23/h4,12-13,16,21H,5-11H2,1-3H3/t13-,16-,19-,20-/m1/s1
Standard InChI Key QCQNVTLNEHGTQY-SFNSOECISA-N
Isomeric SMILES C[C@H](CO)C1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O
Canonical SMILES CC(CO)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C)C)C=O

Introduction

Chemical Properties and Structure

Sarcodonin G possesses a complex molecular structure with several stereogenic centers and functional groups that contribute to its biological activity. The compound is characterized by a tricyclic ring system typical of cyathane diterpenoids, with specific functionalities that distinguish it from other members of this natural product family.

Structural Characteristics

Sarcodonin G has the molecular formula C₂₀H₂₈O₃ and a molecular weight of 316.4 g/mol . Its IUPAC name is (3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde. The compound contains multiple chiral centers that contribute to its three-dimensional structure and biological properties.

Research has shown that compounds in the sarcodonin family possess a benzodioxazine core structure, which was confirmed through X-ray crystallographic analysis of derivatives . This structural determination corrected earlier proposals that suggested a benzodioxane aminal core structure for related sarcodonins .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Sarcodonin G:

PropertyValue
Molecular FormulaC₂₀H₂₈O₃
Molecular Weight316.4 g/mol
IUPAC Name(3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde
Standard InChIInChI=1S/C20H28O3/c1-13(11-21)15-6-7-19(2)8-9-20(3)16(18(15)19)5-4-14(12-22)10-17(20)23/h4,12-13,16,21H,5-11H2,1-3H3/t13-,16-,19-,20-/m1/s1
Standard InChIKeyQCQNVTLNEHGTQY-SFNSOECISA-N
Isomeric SMILESCC@HC1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O
Canonical SMILESCC(CO)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C)C)C=O

Source and Isolation

Sarcodonin G was originally isolated from the basidiomycete fungus Sarcodon scabrosus, which belongs to the family Bankeraceae . This mushroom species has a history of use in traditional medicine in various Asian countries. The compound has also been reported in Hydnellum scabrosum, another member of the same fungal family .

The isolation of Sarcodonin G from natural sources typically involves extraction of the mushroom material with organic solvents, followed by various chromatographic techniques to purify the compound. The relatively low natural abundance of this compound has been a limiting factor in its research and development, highlighting the importance of synthetic approaches to obtain sufficient quantities for biological evaluation.

Biological Activities and Mechanisms

Neurotrophic Activity

The most prominent biological activity of Sarcodonin G is its neurotrophic effect, which refers to its ability to promote the growth, survival, and differentiation of neurons. This property is particularly significant in the context of neurodegenerative diseases, where neuronal loss is a key pathological feature.

Modulation of NGF Signaling

A key mechanism underlying Sarcodonin G's neurotrophic activity involves its modulation of Nerve Growth Factor (NGF) signaling pathways in PC12 cells . NGF is a protein that plays a crucial role in the growth, maintenance, and survival of certain neuronal populations. PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are widely used as a model system for studying neuronal differentiation.

Research has demonstrated that Sarcodonin G can influence NGF-induced neurite outgrowth, suggesting its potential to enhance or modulate the effects of this important neurotrophic factor . This interaction with NGF signaling represents a promising mechanism for potential therapeutic applications in neurological disorders.

Signaling Pathways

Studies on Sarcodonin G derivatives have revealed that these compounds influence NGF-induced neurite outgrowth in PC12 cells through the regulation of several signaling pathways, including:

  • PKC-dependent signaling pathways

  • PKC-independent ERK/CREB signaling pathways

  • Upstream TrkA receptor phosphorylation

These findings highlight the complex interactions of Sarcodonin G with cellular signaling networks involved in neuronal development and function, providing valuable insights into its potential therapeutic mechanisms.

Sarcodonin G Derivatives

Semi-synthetic Derivatives

Researchers have prepared a series of Sarcodonin G derivatives through semi-synthesis, particularly focusing on 19-O-benzoyl derivatives . These modifications of the parent compound have yielded derivatives with varying effects on neurite outgrowth, demonstrating how structural changes can significantly alter biological activity.

Structure-Activity Relationships

Studies on Sarcodonin G derivatives have provided valuable insights into structure-activity relationships. For instance, two derivatives identified as "6" and "15" in the research literature (at 10 μM concentration) demonstrated opposite effects in PC12 cells:

  • Compound "6" exhibited superior activity compared to Sarcodonin G by promoting NGF-induced neurite outgrowth

  • Compound "15" showed an inhibitory effect on neurite outgrowth

These findings were further validated in experiments using primary cultured rat cortical neurons, where the same compounds at 20 μM significantly induced and suppressed neurite extension, respectively . This divergent activity based on structural modifications highlights the potential for developing compounds with specific and targeted effects on neuronal development.

Molecular Interactions

Molecular simulation studies have suggested possible mechanisms of interaction among NGF, Sarcodonin G derivatives, and the TrkA receptor. These derivatives may contribute to the stabilization of the NGF-TrkAd5 complex by establishing several hydrophobic and hydrogen-bond interactions with both NGF and TrkA . This molecular mechanism helps explain how these compounds can modulate NGF signaling and ultimately influence neurite outgrowth.

Table 2: Effects of Selected Sarcodonin G Derivatives on Neurite Outgrowth

DerivativeConcentrationEffect on Neurite Outgrowth in PC12 CellsEffect on Primary Rat Cortical Neurons
Compound "6"10 μMPromotion (superior to Sarcodonin G)Significant induction at 20 μM
Compound "15"10 μMInhibitionSignificant suppression at 20 μM

Research Challenges and Future Directions

Synthesis Optimization

One of the primary challenges in Sarcodonin G research is developing more efficient synthetic routes to produce the compound and its derivatives in sufficient quantities for comprehensive biological evaluation. Future research will likely focus on optimizing synthetic methodologies to increase yields and reduce the number of steps required.

Mechanistic Understanding

While some aspects of Sarcodonin G's mechanism of action have been elucidated, further studies are needed to fully understand how this compound interacts with cellular targets and signaling pathways. More detailed investigations of its effects on NGF signaling and other potential molecular mechanisms would provide valuable insights for drug development.

Structure-Activity Relationship Exploration

The identification of Sarcodonin G derivatives with divergent effects on neurite outgrowth provides a foundation for more comprehensive structure-activity relationship studies . Future research may focus on the systematic modification of different regions of the Sarcodonin G scaffold to identify the structural features responsible for specific biological activities.

Preclinical Development

Advancing Sarcodonin G or its derivatives toward potential therapeutic applications will require extensive preclinical studies, including assessments of pharmacokinetics, toxicity, and efficacy in relevant animal models of neurodegenerative diseases. These studies are essential for determining whether these compounds have genuine potential as drug candidates.

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